
1-(甲基磺酰基)-N-((5-(2-氧代吡咯烷-1-基)吡啶-3-基)甲基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with intriguing chemical and biological properties It is characterized by its distinctive molecular structure, which includes a piperidine ring, a pyridine ring, and a methylsulfonyl group
科学研究应用
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide finds diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with specific molecular targets.
Industry: Employed in the development of new materials, catalysts, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves the following key steps:
Formation of the Piperidine Ring: This step often employs a cyclization reaction starting from appropriate amine and aldehyde precursors.
Introduction of the Pyridine Ring: The pyridine moiety is introduced through a nucleophilic substitution or palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.
Incorporation of the Methylsulfonyl Group: This functional group is usually introduced via sulfonation reactions involving methylsulfonyl chloride.
Coupling Reactions: The final assembly involves coupling the piperidine and pyridine fragments using amide bond formation, typically mediated by peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
In an industrial context, the production of this compound may involve optimized versions of the above synthetic routes, with attention to scalability, yield, and environmental impact. Batch processing, flow chemistry, and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of sulfoxides or sulfones.
Reduction: Reductive transformations, such as the reduction of the amide group, can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HATU for amide bond formation.
Major Products
Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, reduced amides, and substituted pyridine derivatives.
作用机制
The mechanism of action of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. The precise molecular mechanisms and pathways involved depend on the context of its application, such as therapeutic or biochemical studies.
相似化合物的比较
Uniqueness
Compared to similar compounds, 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its versatility in undergoing various chemical reactions. Its methylsulfonyl group, in particular, imparts specific reactivity patterns that are less common in other similar compounds.
Similar Compounds
N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.
Various pyridine derivatives: May share the pyridine ring but differ in other structural aspects.
属性
IUPAC Name |
1-methylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-26(24,25)20-7-4-14(5-8-20)17(23)19-11-13-9-15(12-18-10-13)21-6-2-3-16(21)22/h9-10,12,14H,2-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEANROSHNBONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
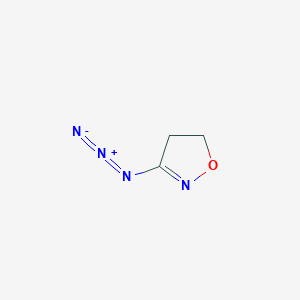
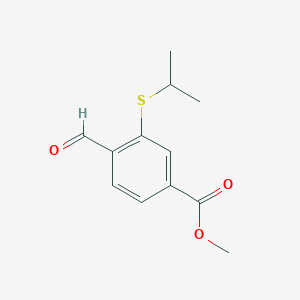
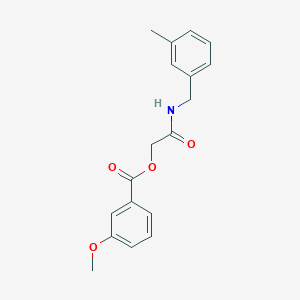

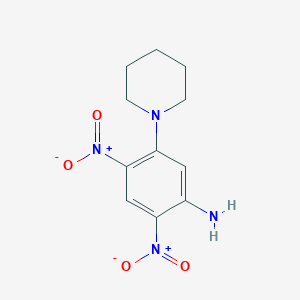

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2517507.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)
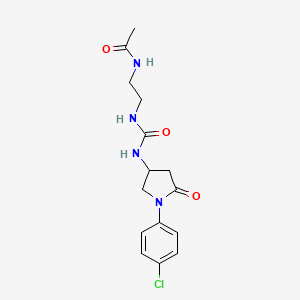
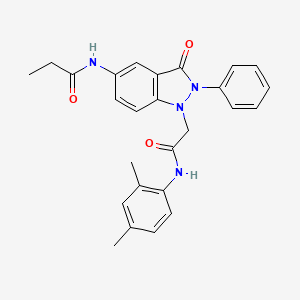
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)
